molecular formula C8H13N3 B8755768 N2,N2,6-Trimethylpyridine-2,5-diamine

N2,N2,6-Trimethylpyridine-2,5-diamine

Cat. No.: B8755768
M. Wt: 151.21 g/mol
InChI Key: ZEZGYBRKRWWUNW-UHFFFAOYSA-N
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Description

N2,N2,6-Trimethylpyridine-2,5-diamine (IUPAC name: 2-N,2-N,6-trimethylpyridine-2,5-diamine) is a pyridine derivative with the molecular formula C₈H₁₃N₃ . Its structural features include:

  • A pyridine ring substituted with two methyl groups at the N2 position and one methyl group at the C6 position.
  • Amino groups at the C2 and C5 positions.
  • SMILES: CC1=C(C=CC(=N1)N(C)C)N
  • InChIKey: ZEZGYBRKRWWUNW-UHFFFAOYSA-N .

This compound’s unique substitution pattern distinguishes it from other pyridine-based diamines, particularly in terms of electronic effects and steric hindrance.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-N,2-N,6-trimethylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-6-7(9)4-5-8(10-6)11(2)3/h4-5H,9H2,1-3H3

InChI Key

ZEZGYBRKRWWUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key differences between N2,N2,6-Trimethylpyridine-2,5-diamine and related heterocyclic diamines:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
This compound Pyridine -N(CH₃)₂ at C2, -CH₃ at C6 C₈H₁₃N₃ Enhanced steric hindrance; potential ligand or intermediate in drug synthesis
4-Phenylazo-3,5-diaminopyrazole Pyrazole -NH₂ at C3/C5, -N=N-Ph at C4 C₉H₁₀N₆ Azo-linked reactivity; used in dye chemistry and coordination complexes
4-Benzylpyrazole-3,5-diamine Pyrazole -NH₂ at C3/C5, -CH₂Ph at C4 C₁₀H₁₂N₄ Stabilized by benzyl group; precursor for fused heterocycles
Isoxazole-3,5-diamine derivatives Isoxazole -NH₂ at C3/C5, variable groups Varies High polarity; applications in agrochemicals

Key Observations :

  • Electronic Effects : Pyridine’s aromatic nitrogen induces electron-withdrawing effects, altering redox behavior versus pyrazole (which has two adjacent nitrogens) .

Stability and Functionalization

  • The methyl groups in this compound likely improve thermal stability compared to unsubstituted pyridine diamines. In contrast, benzyl-substituted pyrazoles (e.g., 4-benzylpyrazole-3,5-diamine) show sensitivity to oxidative conditions due to the benzylic position .

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